Carbamazepine-d8(Major)
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Overview
Description
Carbamazepine-d8(Major) is a deuterated form of carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. The deuterated form is often used in research and analytical applications due to its stable isotopic labeling, which aids in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine-d8(Major) involves the incorporation of deuterium atoms into the carbamazepine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the carbamazepine molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of Carbamazepine-d8(Major) typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in monitoring the incorporation of deuterium atoms and ensuring the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamazepine-d8(Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbamazepine-d8(Major) can lead to the formation of carbamazepine-10,11-epoxide, a pharmacologically active metabolite.
Scientific Research Applications
Carbamazepine-d8(Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in the study of enzyme kinetics and protein binding.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbamazepine.
Industry: Utilized in the development of new drug formulations and quality control processes.
Mechanism of Action
Carbamazepine-d8(Major) exerts its effects by stabilizing hyperactive nerve membranes, inhibiting repetitive neuronal firing, and reducing synaptic propagation of excitatory impulses. The primary molecular target is the voltage-gated sodium channel, where it binds and stabilizes the inactivated state of the channel, preventing the return to the resting state and subsequent neuronal firing.
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A structural analog of carbamazepine with similar anticonvulsant properties but a different metabolic profile.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, which has a similar mechanism of action to carbamazepine but with improved tolerability.
Uniqueness
Carbamazepine-d8(Major) is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in both academic and industrial research settings.
Properties
Molecular Formula |
C17H24N2O |
---|---|
Molecular Weight |
280.43 g/mol |
InChI |
InChI=1S/C15H12N2O.2CH4.2H2/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;;;/h1-10H,(H2,16,18);2*1H4;2*1H/i9D,10D;2*1D;2*1+1D |
InChI Key |
CACWMSHAVPVMOG-OLMCKQESSA-N |
Isomeric SMILES |
[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] |
Canonical SMILES |
[HH].[HH].C.C.C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |
Origin of Product |
United States |
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